
(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide” is not clearly documented in the available resources .Molecular Structure Analysis
The molecular structure of “(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, density, molecular formula, molecular weight of “(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide” are not explicitly provided in the available resources .Applications De Recherche Scientifique
Analytical Profiles and Biological Matrix Analysis
In a study focusing on psychoactive arylcyclohexylamines, compounds with structural similarities to "(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide" were characterized and analyzed. The research developed a method for qualitative and quantitative analysis in biological matrices using techniques like gas chromatography and mass spectrometry. This demonstrates the compound's relevance in analytical chemistry and toxicology, particularly in identifying and quantifying research chemicals in biological samples (De Paoli et al., 2013).
Catalysis and Chemical Synthesis
A study on the selective hydrogenation of phenol derivatives, which shares a structural component with "(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide," showcased the use of Pd nanoparticles on mesoporous graphitic carbon nitride. This catalyst achieved high selectivity and activity in aqueous media, emphasizing the compound's potential in catalytic processes and the synthesis of chemical intermediates like cyclohexanone (Wang et al., 2011).
Material Science and Polymer Chemistry
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, which are structurally related to "(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide," highlighted the influence of molecular stacking on optical properties. This insight is valuable for designing materials with specific luminescence behaviors, applicable in sensors and optoelectronic devices (Song et al., 2015).
Corrosion Inhibition
Another study explored the synthesis and characterization of new acrylamide derivatives as corrosion inhibitors. Although not directly involving "(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide," the research on similar compounds showed significant inhibition effects on copper corrosion in nitric acid solutions. This indicates the potential application of such compounds in protecting metals from corrosion, which is crucial in industrial maintenance and preservation (Abu-Rayyan et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-20-12-11-15-7-5-6-10-18(15)19(20)13-16(14-22)21(24)23-17-8-3-2-4-9-17/h5-7,10-13,17H,2-4,8-9H2,1H3,(H,23,24)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJOCXKOHGBCRD-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2870877.png)
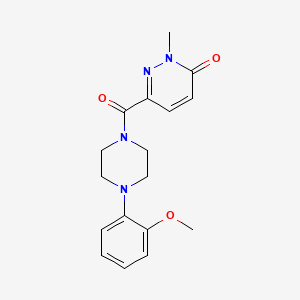
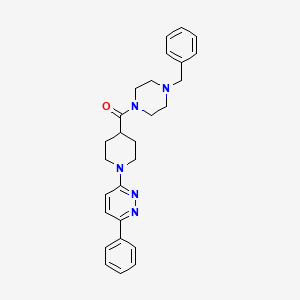
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)
![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)
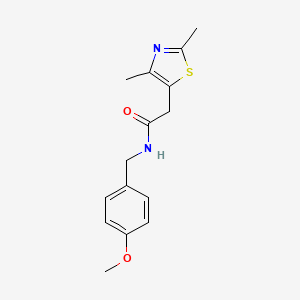
![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)
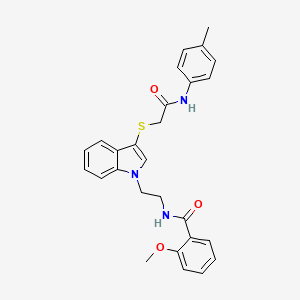
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2870890.png)
![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)
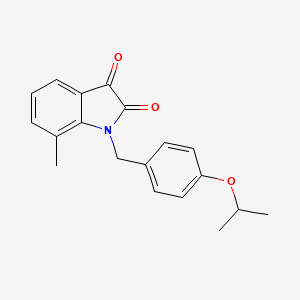
![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)
